1-acetyl-N-(2,3-difluorophenyl)piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-(2,3-difluorophenyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
The synthesis of 1-acetyl-N-(2,3-difluorophenyl)piperidine-4-carboxamide involves several steps. One common method includes the acylation of piperidine derivatives with acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-acetyl-N-(2,3-difluorophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Scientific Research Applications
1-acetyl-N-(2,3-difluorophenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(2,3-difluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-acetyl-N-(2,3-difluorophenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:
1-acetyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide: Similar in structure but with different fluorine atom positions, leading to variations in biological activity.
1-acetyl-N-(3,4-difluorophenyl)piperidine-4-carboxamide: Another structural isomer with distinct properties.
1-acetyl-N-(2,3-dichlorophenyl)piperidine-4-carboxamide: A compound with chlorine atoms instead of fluorine, which can result in different reactivity and biological effects.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical and biological properties.
Properties
Molecular Formula |
C14H16F2N2O2 |
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Molecular Weight |
282.29 g/mol |
IUPAC Name |
1-acetyl-N-(2,3-difluorophenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H16F2N2O2/c1-9(19)18-7-5-10(6-8-18)14(20)17-12-4-2-3-11(15)13(12)16/h2-4,10H,5-8H2,1H3,(H,17,20) |
InChI Key |
YMVJISRHNVAAKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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